molecular formula C23H20N2O3 B2817959 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one CAS No. 900008-44-8

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one

Cat. No. B2817959
CAS RN: 900008-44-8
M. Wt: 372.424
InChI Key: DLHGFBVUZWAEDN-UHFFFAOYSA-N
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Description

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one, also known as DPM-1001, is a novel pyridazine derivative that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel rigid spacers bearing heterocyclic ligands have been synthesized to investigate long-range intramolecular electron transfer involving metal centers, highlighting the structural versatility and potential for electron transfer studies (Golka et al., 1992).
  • Facile preparation methods for 1,2-diols from chalcones have been explored, demonstrating the compound's role in synthesizing new molecules and understanding their crystalline structures (Obregón-Mendoza et al., 2015).

Photophysical and Electrochemical Properties

  • Research into the synthesis, photophysical, and electrochemical properties of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines has been conducted, offering insights into their potential applications in materials science and as fluorescent probes (Golla et al., 2020).

Potential Biological Applications

  • Studies have been directed towards synthesizing new heterocycles derived from 2-acetylnaphthalene, showing promise in antioxidant activities. This suggests a potential avenue for the exploration of these compounds in pharmaceutical applications (Taha, 2012).
  • Synthesis and biological evaluation of naphthylmethyl-1, 3, 4-oxadiazoles for antioxidant and antibacterial activities have been reported, indicating the compound's potential in developing new therapeutic agents (Soumya & Rajitha, 2015).

properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-27-18-10-12-22(28-2)20(14-18)21-11-13-23(26)25(24-21)15-17-8-5-7-16-6-3-4-9-19(16)17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHGFBVUZWAEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one

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